molecular formula C12H16BrFN2 B5657558 1-(3-bromo-4-fluorobenzyl)-4-methylpiperazine

1-(3-bromo-4-fluorobenzyl)-4-methylpiperazine

Cat. No. B5657558
M. Wt: 287.17 g/mol
InChI Key: OLAWACKCJVOQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromo-4-fluorobenzyl)-4-methylpiperazine, also known as BFBMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

1-(3-bromo-4-fluorobenzyl)-4-methylpiperazine exerts its pharmacological effects through its interaction with specific receptors in the central nervous system. It has been found to act as a partial agonist at the 5-HT1A receptor and a potent antagonist at the α2-adrenergic receptor. These actions result in the modulation of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-(3-bromo-4-fluorobenzyl)-4-methylpiperazine has been shown to exhibit various biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. It has also been found to enhance cognitive function and memory consolidation in animal models. These effects are thought to be mediated through its interaction with specific receptors in the central nervous system.

Advantages and Limitations for Lab Experiments

1-(3-bromo-4-fluorobenzyl)-4-methylpiperazine has several advantages for lab experiments, including its high binding affinity and selectivity towards certain receptors in the central nervous system, making it a useful tool for studying the function of these receptors. However, its potency and potential for off-target effects may limit its use in certain experiments. It is important to carefully consider the appropriate experimental design and controls when using 1-(3-bromo-4-fluorobenzyl)-4-methylpiperazine in research.

Future Directions

There are several future directions for research on 1-(3-bromo-4-fluorobenzyl)-4-methylpiperazine, including its potential as a therapeutic agent for various neuropsychiatric disorders, such as anxiety, depression, and schizophrenia. Further studies are needed to elucidate its precise mechanisms of action and to optimize its pharmacological properties. Additionally, the development of novel derivatives of 1-(3-bromo-4-fluorobenzyl)-4-methylpiperazine may lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 1-(3-bromo-4-fluorobenzyl)-4-methylpiperazine is a promising compound with potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(3-bromo-4-fluorobenzyl)-4-methylpiperazine for drug development and therapeutic use.

Synthesis Methods

The synthesis of 1-(3-bromo-4-fluorobenzyl)-4-methylpiperazine involves the reaction of 1-(3-bromo-4-fluorophenyl) ethanone with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction yields 1-(3-bromo-4-fluorobenzyl)-4-methylpiperazine as a white solid, which can be purified through recrystallization or column chromatography.

Scientific Research Applications

1-(3-bromo-4-fluorobenzyl)-4-methylpiperazine has been studied for its potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and pharmacology. It has been found to exhibit potent binding affinity and selectivity towards certain receptors in the central nervous system, making it a promising candidate for drug development.

properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFN2/c1-15-4-6-16(7-5-15)9-10-2-3-12(14)11(13)8-10/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAWACKCJVOQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5270538

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